Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1956331-53-5 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)9-5-6-11(16-3)14-10(9)7-8(2)13-14/h5-7H,4H2,1-3H3 |
InChI Key |
XOLJFHPROMONLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N2C1=CC(=N2)C)OC |
Origin of Product |
United States |
Biological Activity
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate (CAS 791582-32-6) is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of the methoxy and ethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
1. Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was tested against various cancer cell lines and demonstrated significant cytotoxicity, particularly in breast cancer models (MCF-7 and MDA-MB-231) .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| MDA-MB-231 | 8.3 | Inhibition of cell cycle |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against various bacterial strains, indicating its potential as an antibacterial agent. Studies have reported that derivatives of pyrazolo compounds can inhibit bacterial growth through interference with cellular processes .
3. Antifungal Activity
Research into related pyrazole derivatives has demonstrated notable antifungal activity against phytopathogenic fungi. While specific data on this compound is limited, similar compounds have shown effective inhibition of mycelial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest: It may interfere with the normal progression of the cell cycle in malignant cells.
Case Studies
Case Study 1: Breast Cancer Treatment
In a study involving MDA-MB-231 cells, this compound was combined with doxorubicin to assess synergistic effects. Results indicated a significant enhancement in cytotoxicity when used in combination therapy compared to doxorubicin alone .
Case Study 2: Antimicrobial Screening
A series of tests on bacterial strains revealed that derivatives similar to this compound exhibited effective antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate. Research indicates that this compound may inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound modulates signaling pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.
-
Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 15.0
These results suggest that this compound could serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of this compound. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action could make it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazolo compounds have shown antimicrobial properties. This compound's structure suggests it may possess similar activities against various bacterial strains .
Case Study 1: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer activity of various pyrazolo derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Synthesis and Functionalization
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound derivatives. These studies focus on modifying substituents at the 7-position to enhance biological activity and selectivity towards specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Pyrazolo[1,5-a]pyrimidine Analogues
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate ():
- Differs in the pyrimidine ring (six-membered) instead of pyridine.
- Substituents: Methyl at position 7, phenyl at position 2, and ethyl ester at position 4.
- Key Data : Melting point 216–217°C; IR absorption for C=O at ~1,670–1,712 cm⁻¹ .
- Biological Relevance : Demonstrates COX-2 inhibition and CRF1 antagonism .
Pyrazolo[4,3-c]pyridine Derivatives
Substituent Position and Type Comparisons
Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate ():
- Structure : Lacks the 7-methoxy and 2-methyl groups.
- Commercial Availability : Priced at €331.00/g (CymitQuimica) .
- Key Difference : Simpler structure highlights the role of substituents in modulating solubility and reactivity.
Ethyl 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-17-7, ):
- Structure : Methyl at position 4 and ethyl ester at position 3.
- Molecular Weight : 204.23 g/mol.
Ethyl 2-((4-Methoxybenzyl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate ():
Spectral and Physical Properties
- Spectral Notes: The absence of a C=O band in reduced analogues (e.g., 7a-d in ) confirms ester reactivity . ¹³C NMR shifts for carbonyl groups range from 169–173 ppm in related esters .
Preparation Methods
Table 1: Impact of Acid Catalysts and Atmospheres on Yield
| Entry | Acid (Equivalents) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Functional Group Interconversion Strategies
Alternative routes exploit functional group modifications of pre-assembled pyrazolo[1,5-a]pyridine cores. For instance, chlorination of 7-hydroxypyrazolo[1,5-a]pyridine derivatives using phosphorus oxychloride, followed by methoxylation with sodium methoxide, provides access to the 7-methoxy substituent. This two-step sequence avoids the need for sensitive methoxy-containing starting materials.
Methylation at the 2-position is achieved via nucleophilic substitution using dimethyl sulfate under basic conditions. A patent-described method involves treating 2-hydroxypyrazolo[1,5-a]pyridine with dimethyl sulfate in methanol, yielding 2-methoxy derivatives after distillation. Adapting this protocol to 2-methyl analogues requires careful stoichiometry to prevent over-alkylation.
Greener Synthesis and Technological Innovations
Efforts to improve sustainability have introduced ultrasound- and microwave-assisted techniques. Ultrasound irradiation reduces reaction times from hours to minutes by enhancing mass transfer and cavitation effects. For example, cyclocondensation under ultrasound at 40°C achieves 85% yield in 30 minutes, compared to 18 hours under thermal conditions.
Microwave-assisted synthesis further optimizes energy efficiency. Reactions conducted in sealed vessels at 150°C for 10 minutes achieve near-complete conversion, minimizing solvent use and byproduct formation. These methods align with green chemistry principles while maintaining high reproducibility.
Mechanistic Insights and Side-Reaction Mitigation
The formation of ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate proceeds through a proposed imine-enamine tautomerization pathway. The N-amino group of 1a undergoes nucleophilic attack on the ketone carbonyl of 2a , followed by cyclization and aromatization. Competing side reactions include:
-
Dimerization : Suppressed by maintaining dilute reaction conditions.
-
Over-oxidation : Mitigated by controlling oxygen flow rates.
-
Ester hydrolysis : Avoided by using anhydrous ethanol and acidic buffers.
Scalability and Industrial Considerations
Scalable production requires addressing challenges in purification and waste management. Crystallization from ethanol/water mixtures effectively isolates the product with >98% purity. Large-scale runs (1 kg+) report consistent yields of 90–92%, demonstrating robustness. However, the use of acetic acid necessitates corrosion-resistant equipment, increasing capital costs.
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions of 5-amino-3-substituted pyrazoles with β-diketones or β-ketoesters. For example, reacting 5-amino-3-methylpyrazole with ethyl 3-methoxy-2,4-dioxopentanoate under reflux in ethanol yields the target compound . Temperature control (e.g., 0°C for nitration steps) and solvent choice (e.g., H2SO4 for nitration, THF for silylformamidine reactions) significantly affect regioselectivity and purity . Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane) are critical for isolating high-purity crystals .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR data verify substituent positions (e.g., methoxy group at C7, methyl at C2) and ester functionality. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while pyrazole ring protons appear downfield (δ 7.0–8.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and planarity of fused rings. Dihedral angles between pyrazole and pyrimidine rings (e.g., ~1.3°) confirm minimal distortion .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 275.1) .
Q. What are the key reactivity patterns of this compound in functionalization reactions?
- Methodological Answer : The pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution at position 7 (methoxy group) and nucleophilic attacks at the ester moiety. For example:
- Nitration : HNO3 in H2SO4 introduces nitro groups at position 3 or 5, depending on reaction time and temperature .
- Silylformamidine Reactions : Silyl-protected amines react at the ester carbonyl, enabling amide or amidoxime derivatives .
- Palladium-Catalyzed Cross-Coupling : Halogenated analogs (e.g., bromine at C5) facilitate Suzuki-Miyaura couplings for biaryl synthesis .
Advanced Research Questions
Q. How can regioselectivity challenges in derivative synthesis be addressed, particularly for isomers with overlapping spectral data?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Methoxy at C7 acts as an electron-donating group, directing electrophiles to C3 or C5. Steric hindrance from the methyl group at C2 favors substitution at C5 .
- Isomer Differentiation : <sup>13</sup>C NMR distinguishes isomers via carbonyl carbon shifts (e.g., C4 ester carbonyl at δ 165–170 ppm vs. C5 carbonyl in pyrimidine rings at δ 155–160 ppm) .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
Q. What mechanistic insights explain contradictory biological activity data for pyrazolo[1,5-a]pyridine derivatives in different assays?
- Methodological Answer : Discrepancies arise from:
- Target Selectivity : Derivatives with trifluoromethyl groups (e.g., C7-CF3) show enhanced binding to viral proteases but weak inhibition of COX-2 due to steric clashes .
- Metabolic Stability : Ethyl ester hydrolysis in vivo generates carboxylic acid metabolites with altered pharmacokinetics. Stability assays (e.g., liver microsomes) quantify hydrolysis rates .
- Crystal Packing Effects : Hydrogen bonding (e.g., C12–H12···O1 interactions) and π-stacking in the solid state may not reflect solution-phase behavior, leading to assay variability .
Q. How can computational methods optimize the design of Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate analogs for specific biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., AChE for neurodegenerative applications). Key residues (e.g., Trp286 in AChE) form π-π interactions with the pyrazolo ring .
- QSAR Modeling : Hammett σ values for substituents (e.g., methoxy σpara = -0.27) correlate with IC50 trends. Electron-withdrawing groups at C3 improve cholinesterase inhibition .
- MD Simulations : 100-ns trajectories assess binding stability and water accessibility to ester groups, guiding derivatization for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
